5-Hydroxy-1-methyl-1H-indazole-3-carbonitrile
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Overview
Description
5-Hydroxy-1-methyl-1H-indazole-3-carbonitrile is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-methyl-1H-indazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . Another approach involves the use of multicomponent reactions, where multiple starting materials combine to form the desired indazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1-methyl-1H-indazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted indazole derivatives .
Scientific Research Applications
5-Hydroxy-1-methyl-1H-indazole-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-methyl-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another indazole derivative with similar biological activities.
5-Methyl-1H-indazole-3-carbonitrile: A closely related compound with a methyl group instead of a hydroxy group.
5-Hydroxy-1H-indazole: A simpler indazole derivative with a hydroxy group.
Uniqueness
5-Hydroxy-1-methyl-1H-indazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxy group and a carbonitrile group makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H7N3O |
---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
5-hydroxy-1-methylindazole-3-carbonitrile |
InChI |
InChI=1S/C9H7N3O/c1-12-9-3-2-6(13)4-7(9)8(5-10)11-12/h2-4,13H,1H3 |
InChI Key |
ZNBQYNSABDSWLT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)O)C(=N1)C#N |
Origin of Product |
United States |
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